[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate
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Overview
Description
Phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R is a complex organophosphorus compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of a phosphonic acid group, a methylsulfonyl group, and a phenylmethoxy group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R typically involves multiple steps. One common method includes the reaction of diethyl phosphite with a suitable alkylating agent, such as methylsulfonyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate esters.
Scientific Research Applications
Phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (methylsulfonylmethyl)phosphonate
- Phosphonic acid, [methylsulfonylmethyl]-, diethyl ester
- 1-[ethoxy (methylsulfonylmethyl)phosphoryl]oxyethane
Uniqueness
Phosphonic acid, [[1-[[(methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]-, diethyl ester-R is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
[2-(diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27O8PS/c1-4-22-25(17,23-5-2)14-21-16(13-24-26(3,18)19)12-20-11-15-9-7-6-8-10-15/h6-10,16H,4-5,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKNYJUUKMDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(COCC1=CC=CC=C1)COS(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27O8PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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